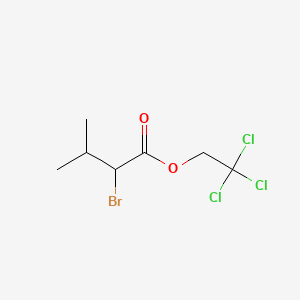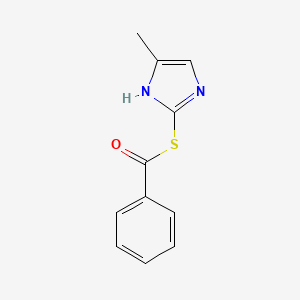
trans-3,4-Dimethylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3,4-Dimethylcyclohexanone: is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexanone, where two methyl groups are attached to the third and fourth carbon atoms in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclohexanone: One common method involves the alkylation of cyclohexanone with methylating agents under controlled conditions to introduce the methyl groups at the desired positions.
Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of 3,4-dimethylphenol, followed by oxidation to yield trans-3,4-dimethylcyclohexanone.
Industrial Production Methods: Industrial production typically involves large-scale catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-3,4-Dimethylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to trans-3,4-dimethylcyclohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: trans-3,4-Dimethylcyclohexanone is used as an intermediate in the synthesis of more complex organic molecules.
Conformational Studies: Its unique structure makes it a subject of interest in conformational analysis and stereochemistry studies.
Biology and Medicine:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring specific stereochemistry.
Biological Studies: Its derivatives may be studied for potential biological activity.
Industry:
Fragrance and Flavor Industry: It can be used as a precursor in the synthesis of fragrance and flavor compounds.
Polymer Industry: It may be used in the production of specialized polymers with unique properties.
Wirkmechanismus
The mechanism of action of trans-3,4-dimethylcyclohexanone in chemical reactions involves the interaction of its carbonyl group with various reagents. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. The trans configuration of the methyl groups can influence the steric and electronic properties of the molecule, affecting its reactivity and the outcome of reactions.
Vergleich Mit ähnlichen Verbindungen
- trans-1,2-Dimethylcyclohexanone
- cis-3,4-Dimethylcyclohexanone
- trans-1,3-Dimethylcyclohexanone
Comparison:
- Structural Differences: The position and configuration of the methyl groups differ among these compounds, leading to variations in their physical and chemical properties.
- Reactivity: The trans configuration in trans-3,4-dimethylcyclohexanone can lead to different reactivity patterns compared to its cis counterpart or other positional isomers.
- Applications: While similar compounds may have overlapping applications, the specific configuration of this compound can make it more suitable for certain reactions or applications.
Eigenschaften
CAS-Nummer |
28023-45-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(3R,4R)-3,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
ZDCYWXYPRPCJOY-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@@H]1CCC(=O)C[C@H]1C |
Kanonische SMILES |
CC1CCC(=O)CC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)
![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
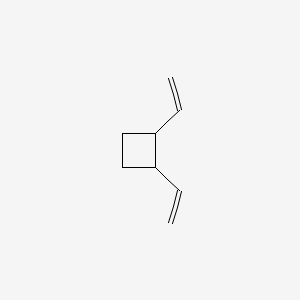

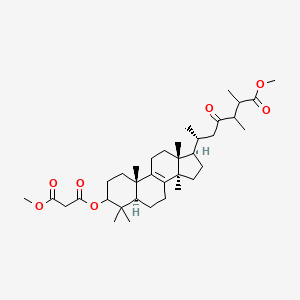


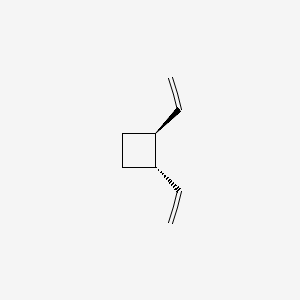
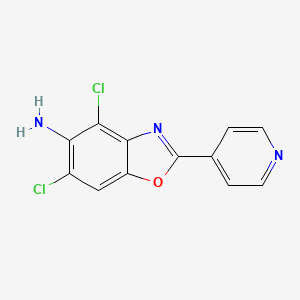
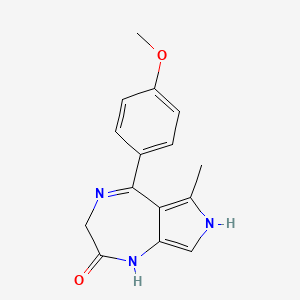
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
